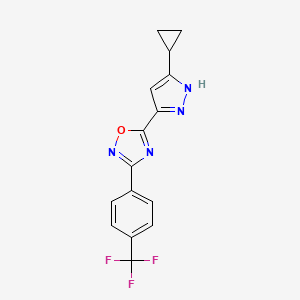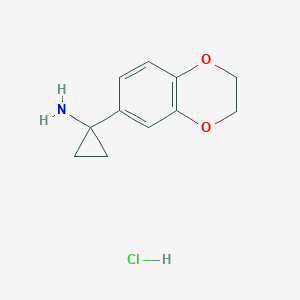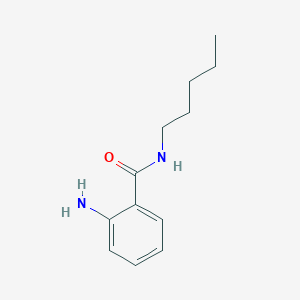
N-((3-(1-乙基-1H-吡唑-4-基)-1,2,4-噁二唑-5-基)甲基)-2-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound known for its diverse applications in scientific research. The compound's unique structure enables it to interact with various molecular targets, making it a valuable tool in the fields of chemistry, biology, and medicine.
科学研究应用
This compound is utilized in several research areas:
Chemistry: Used as a probe to study reaction mechanisms and molecular interactions.
Biology: Investigates cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Component in the development of new materials and chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of 1-Ethyl-1H-pyrazol-4-yl: The starting material is 4-ethylpyrazole, synthesized via alkylation of pyrazole.
Construction of 1,2,4-Oxadiazole: This moiety is formed by the reaction of hydrazine with ethyl oxalyl chloride to yield a hydrazide, which is then cyclized using appropriate cyclizing agents like phosphorous oxychloride.
Condensation Reaction: The 1,2,4-oxadiazole derivative is then linked to a benzamide derivative in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: For large-scale production, these synthetic routes are optimized to maximize yield and purity while minimizing cost and environmental impact. Key parameters such as temperature, reaction time, and solvent choice are finely tuned to achieve industrial efficiency.
化学反应分析
Types of Reactions: N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction often occurs at the pyrazolyl ring, with reagents like peracids or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride can reduce functional groups within the compound.
Substitution: Halogen atoms (in the trifluoromethyl group) can be substituted with nucleophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Nucleophiles like amines and thiols.
Major Products Formed: The products of these reactions vary widely depending on the conditions but typically include oxidized, reduced, or substituted derivatives of the original compound.
作用机制
Uniqueness and Similar Compounds: Compared to structurally related compounds like N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, the ethyl substitution at the pyrazole ring endows unique properties such as enhanced binding affinity and specific reactivity profiles.
相似化合物的比较
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(fluoromethyl)benzamide
This should give you a comprehensive overview of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. Fascinating stuff, huh?
属性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-2-24-9-10(7-21-24)14-22-13(26-23-14)8-20-15(25)11-5-3-4-6-12(11)16(17,18)19/h3-7,9H,2,8H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHHISNBUSZUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)


![4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2357386.png)

![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
